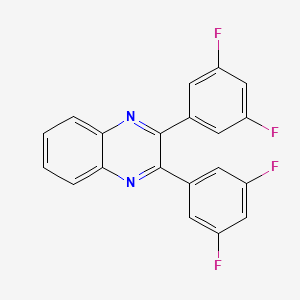

2,3-Bis(3,5-difluorophenyl)quinoxaline

Description

Overview of Quinoxaline (B1680401) Scaffolds in Modern Chemistry and Materials Science

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) and a pyrazine ring. core.ac.uk This structural motif is a precursor for the synthesis of a multitude of new compounds with diverse applications. core.ac.uk In materials science, quinoxaline-based structures are utilized for their ability to adsorb onto metal surfaces and inhibit corrosion. mdpi.com They are also key components in the development of organic semiconductors, organic thin-film transistors (OTFTs), and organic light-emitting diodes (OLEDs). d-nb.inforesearchgate.netbenthamscience.com The electron-withdrawing nature of the quinoxaline unit makes it a valuable building block for n-channel organic semiconductors. rsc.org Furthermore, their unique optical and electronic properties have led to their application in dye industries and fundamental electron/energy transfer studies. squarespace.com The versatility of the quinoxaline scaffold allows for fine-tuning of molecular energy levels, optical properties, and electronic characteristics by adjusting the conjugated backbone or modifying the charge transfer between donor and acceptor units. researchgate.net

In the realm of modern chemistry, quinoxaline derivatives are synthesized through various methods, most commonly through the condensation of 1,2-diamines with α-dicarbonyl compounds. mdpi.comnih.gov These synthetic routes are continuously being optimized to be more energy-efficient and environmentally friendly. mdpi.com The study of quinoxaline scaffolds also extends to their electrochemical properties, which are crucial for applications in energy storage, such as in aqueous redox flow batteries. nsf.govillinois.eduresearchgate.net

Significance of Fluorinated Quinoxaline Derivatives in Electronic and Biological Contexts

The introduction of fluorine atoms into the quinoxaline scaffold has profound effects on the molecule's electronic and biological properties. Fluorination is a well-established strategy in medicinal chemistry and materials science to modulate a compound's characteristics. In electronic applications, the high electronegativity of fluorine atoms can significantly alter the frontier molecular orbital energy levels (HOMO and LUMO) of the quinoxaline framework. rsc.orgnih.gov This downshift in energy levels is beneficial for creating n-channel organic semiconductors, as it enhances the electron-withdrawing ability of the quinoxaline core. rsc.orgnih.gov Fluorination can also lead to more compact molecular packing in the solid state, which is advantageous for charge transport in organic field-effect transistors (OFETs). rsc.org The incorporation of fluorine can improve the electron mobility and reduce the threshold voltages in these devices. rsc.org

From a biological perspective, fluorinated quinoxaline derivatives have shown a wide spectrum of activities. They have been investigated for their potential as antimicrobial, antifungal, antiviral, anticancer, and antitubercular agents. core.ac.ukcore.ac.uknih.govnih.gov The presence of fluorine can enhance the metabolic stability and bioavailability of a drug molecule, leading to improved pharmacological profiles. For example, certain fluorinated quinoxalines have demonstrated significant antiproliferative activity against various cancer cell lines. rsc.org The electrophilicity of halomethyl units, including fluoromethyl groups, has been shown to play a crucial role in the antimicrobial activity of quinoxaline derivatives. nih.gov

Research Landscape of 2,3-Bis(3,5-difluorophenyl)quinoxaline: A Retrospective Analysis and Current State

Research into 2,3-diarylquinoxaline derivatives, including those with fluorinated phenyl groups, has been active, particularly in the field of materials science. The focus has been on their photophysical and electrochemical properties for applications in organic electronics. Studies have shown that the introduction of aryl groups at the 2 and 3 positions of the quinoxaline core can lead to materials with interesting fluorescent properties. The specific compound this compound is a subject of interest due to the presence of multiple fluorine atoms, which are expected to significantly influence its electronic characteristics.

A key area of investigation for related compounds, such as 2,3-bis(5-arylthiophen-2-yl)quinoxalines, has been their potential as fluorescent materials. Research has demonstrated that modifications to the quinoxaline core, such as the introduction of fluorine atoms, can lead to a bathochromic shift in absorption and emission maxima. researchgate.net While a comprehensive body of research solely dedicated to this compound is not extensive, the existing studies on similar fluorinated 2,3-diarylquinoxalines provide a strong foundation for understanding its potential. The current state of research suggests a focus on synthesizing and characterizing such molecules to explore their utility in advanced electronic devices and as potential biological agents. The synthesis of asymmetric fluorinated 2,3-bis(5-arylthiophen-2-yl)quinoxalines has also been a recent area of exploration, highlighting the ongoing interest in developing novel fluorinated quinoxaline derivatives with tailored properties. researchgate.net

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its significance within the broader context of quinoxaline chemistry and its applications in advanced materials and biological research. The scope is strictly limited to the chemical and physical properties, synthesis, and established or potential applications of this specific molecule, based on the existing scientific literature. The article will not delve into aspects such as dosage, administration, or safety profiles, as the focus is on the fundamental scientific characteristics of the compound. The objective is to present a scientifically accurate and authoritative resource for researchers and students interested in the field of heterocyclic chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

870136-70-2 |

|---|---|

Molecular Formula |

C20H10F4N2 |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

2,3-bis(3,5-difluorophenyl)quinoxaline |

InChI |

InChI=1S/C20H10F4N2/c21-13-5-11(6-14(22)9-13)19-20(12-7-15(23)10-16(24)8-12)26-18-4-2-1-3-17(18)25-19/h1-10H |

InChI Key |

LNNVLYOEIMVUEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Bis 3,5 Difluorophenyl Quinoxaline

Established Synthetic Pathways for the 2,3-Bis(3,5-difluorophenyl)quinoxaline Core

The construction of the this compound framework is predominantly achieved through well-established condensation reactions, with recent advancements focusing on environmentally benign approaches.

Condensation Reactions with Ortho-Phenylenediamines and 1,2-Dicarbonyl Precursors (e.g., difluorobenzil derivatives)

The most conventional and effective method for synthesizing the 2,3-diarylquinoxaline core involves the acid-catalyzed condensation reaction between an ortho-phenylenediamine (also known as 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.govorientjchem.org For the specific synthesis of this compound, the required precursors are an appropriately substituted ortho-phenylenediamine and 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039), an α-diketone also known as a difluorobenzil derivative. nih.gov

This reaction is a cornerstone in heterocyclic chemistry, valued for its high efficiency and the direct formation of the quinoxaline (B1680401) ring system. nih.govresearchgate.net The mechanism proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate via nucleophilic attack of the amine groups on the carbonyl carbons, followed by an oxidative aromatization to yield the stable quinoxaline product. The reaction is typically carried out in solvents like ethanol (B145695) or acetic acid, often under reflux conditions to ensure completion. orientjchem.org The use of various catalysts, such as mineral acids or Lewis acids, can accelerate the reaction rate. orientjchem.org The versatility of this method allows for the synthesis of a wide array of quinoxaline derivatives by simply varying the substituents on either the diamine or the dicarbonyl precursor. researchgate.net

The precursor, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, is a critical component and its crystal structure has been reported, providing valuable data for understanding its reactivity and the stereochemistry of the resulting quinoxaline. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing greener synthetic routes for 2,3-diarylquinoxalines. These methods aim to reduce or eliminate the use of hazardous solvents, strong acid catalysts, and high temperatures. ijiset.comrsc.org

One prominent green approach is hydrothermal synthesis (HTS), which utilizes high-temperature water as the reaction medium. menchelab.comresearchgate.net This method has been successfully applied to the synthesis of various 2,3-diarylquinoxalines from 1,2-diketones and o-phenylenediamines. menchelab.com The HTS process is simple, rapid, and often results in high yields without the need for organic solvents or toxic catalysts. menchelab.com For instance, reactions can be completed in under 10 minutes with the addition of acetic acid as a promoter. menchelab.com A comparative analysis has shown that hydrothermal synthesis is more environmentally friendly than many existing methods for quinoxaline preparation. menchelab.com

Other green methodologies include microwave-assisted synthesis and the use of ultrasonic irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. ijiset.com The use of recyclable catalysts and performing reactions in aqueous media are also key strategies in the green synthesis of quinoxalines. nih.gov

| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Acetic Acid/Ethanol | Reflux | Several hours | Good to Excellent | nih.govorientjchem.org |

| Hydrothermal (HTS) | Water | 230 | < 10 min | > 90 | menchelab.com |

| Ultrasonic Irradiation | Green Solvents | Ambient | 8-20 min | 94-97 | ijiset.com |

Functionalization and Derivatization Strategies for this compound Analogs

The utility of this compound is greatly expanded through various chemical transformations that allow for the synthesis of a diverse range of functionalized analogs. These strategies focus on modifying the quinoxaline core, the peripheral aryl moieties, or incorporating the entire structure into larger macromolecular architectures.

Substitution Reactions on the Quinoxaline Core

The quinoxaline ring is an electron-deficient system, which makes it susceptible to nucleophilic substitution reactions, particularly at the C2 and C3 positions if they bear suitable leaving groups. bohrium.com A common strategy involves starting with 2,3-dichloroquinoxaline, a versatile building block that readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, phenols, and thiols, to produce mono- or disubstituted products. bohrium.comnih.gov

Furthermore, direct C-H functionalization of the quinoxaline ring is an increasingly important method. rsc.org Vicarious nucleophilic substitution (VNS) of hydrogen allows for the introduction of various substituents onto the electron-deficient ring. rsc.org These reactions provide a powerful tool for creating diverse libraries of quinoxaline derivatives without pre-functionalized starting materials. nih.gov The reactivity of the quinoxaline core can be modulated by the electronic effects of the substituents at the 2 and 3 positions; in this case, the electron-withdrawing nature of the 3,5-difluorophenyl groups would further activate the quinoxaline core towards nucleophilic attack.

Modification of Aryl Moieties

Functionalization can also be directed at the peripheral 3,5-difluorophenyl rings. The fluorine atoms themselves can be subject to nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates. A more common approach is to introduce other functional groups onto the phenyl rings either before or after the quinoxaline ring formation.

For example, if the synthesis starts with a difluorobenzil derivative that already contains other substituents (e.g., nitro, cyano, or ester groups), these can be carried through the quinoxaline synthesis and then chemically transformed. menchelab.com Alternatively, electrophilic aromatic substitution reactions could be performed on the this compound molecule, although the strong deactivating effect of the fluorine atoms and the quinoxaline core would likely direct incoming electrophiles to specific positions and require potent reaction conditions. Synthesis of derivatives often involves multi-step sequences where functional groups are introduced on precursor molecules. derpharmachemica.comrsc.org

Incorporation into Conjugated Polymer Architectures

Quinoxaline derivatives are highly valued as electron-accepting units in the design of donor-acceptor (D-A) conjugated polymers for organic electronics. nycu.edu.twmdpi.com The electron-deficient nature of the quinoxaline ring, enhanced by the fluorine substituents on the phenyl groups, makes this compound an excellent building block for materials used in polymer solar cells (PSCs) and organic field-effect transistors (OFETs). nih.govnih.gov

The synthesis of these polymers typically involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. nycu.edu.tw In these reactions, a di-halogenated version of the this compound monomer is polymerized with a di-stannylated or di-boronylated donor monomer (e.g., thiophene, fluorene, or carbazole (B46965) derivatives). nycu.edu.twresearchgate.net The properties of the resulting polymer, such as its bandgap, solubility, and charge carrier mobility, can be fine-tuned by the choice of the donor co-monomer and the solubilizing side chains. nycu.edu.tw The precursor 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione has been explicitly used in the synthesis of polymers for photovoltaic applications, highlighting the direct relevance of this chemical scaffold in materials science. nih.gov

Computational and Theoretical Elucidation of 2,3 Bis 3,5 Difluorophenyl Quinoxaline Electronic Structure

Density Functional Theory (DFT) Investigations on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like 2,3-Bis(3,5-difluorophenyl)quinoxaline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). researchgate.netias.ac.in

This analysis would yield key geometrical parameters, including:

Bond Lengths: The distances between connected atoms.

Bond Angles: The angles formed by three consecutive atoms.

Dihedral Angles: The torsional angles between the planes of the quinoxaline (B1680401) core and the two 3,5-difluorophenyl rings. This is particularly important for conformational analysis, as the rotation of the phenyl rings relative to the quinoxaline plane can significantly impact the molecule's electronic properties. cwu.edu

Researchers would analyze the potential energy surface to identify stable conformers and the energy barriers between them. cwu.edu For similar 2,3-diarylquinoxalines, studies have shown that the phenyl rings are often twisted out of the plane of the quinoxaline core to minimize steric hindrance. researchgate.net The precise dihedral angle is a balance between steric repulsion and the electronic stabilization gained from π-conjugation.

Frontier Molecular Orbital (FMO) Analysis of this compound and its Derivatives (HOMO-LUMO Energy Levels and Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

For this compound, DFT calculations would provide:

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). nih.govmalayajournal.org

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. malayajournal.orgnih.gov A smaller gap generally implies that the molecule is more easily excitable and can lead to absorption of longer-wavelength light.

Orbital Distribution: FMO analysis also reveals the spatial distribution of the HOMO and LUMO across the molecule. In many donor-acceptor type quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient quinoxaline core. researchgate.netnih.gov The strong electron-withdrawing nature of the fluorine atoms on the phenyl rings would be expected to lower both the HOMO and LUMO energy levels and influence their distribution. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Specific data for this compound is not available. The table below is an illustrative example based on typical values for related fluorinated quinoxaline derivatives.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.0 to -6.5 |

| ELUMO | -2.5 to -3.0 |

| Energy Gap (ΔE) | 3.0 to 4.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules. github.io It is used to simulate UV-Visible absorption spectra by predicting vertical excitation energies and oscillator strengths (which correspond to absorption wavelengths and intensities, respectively). nih.govnih.gov

For this compound, a TD-DFT analysis would reveal:

Excitation Energies: The energies required to promote an electron from an occupied orbital to an unoccupied orbital (e.g., from HOMO to LUMO). These correspond to the peaks in an absorption spectrum. sphinxsai.com

Oscillator Strengths (f): A measure of the probability of a particular electronic transition. Transitions with high oscillator strengths correspond to intense absorption peaks.

Nature of Transitions: The analysis identifies which molecular orbitals are involved in each excitation. For example, the lowest energy transition is often a HOMO→LUMO transition, which is typically characterized as an intramolecular charge transfer (ICT) event in such molecules. semanticscholar.org

Fluorine substitution is known to influence the excited-state properties, and TD-DFT calculations would quantify these effects for the target molecule. beilstein-journals.org

Quantum Chemical Calculations of Electronic and Optoelectronic Parameters

Beyond the HOMO-LUMO gap, DFT calculations can be used to derive a range of quantum chemical parameters that describe the reactivity and electronic behavior of a molecule. researchgate.netdoaj.org These parameters are crucial for assessing the potential of this compound for use in optoelectronic devices. nih.govnih.gov

Key parameters include:

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (IP - EA) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

Table 2: Hypothetical Quantum Chemical Parameters for this compound Specific data for this compound is not available. This table is for illustrative purposes.

| Parameter | Formula | Typical Value Range (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 6.0 - 6.5 |

| Electron Affinity (EA) | -ELUMO | 2.5 - 3.0 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.25 - 4.75 |

| Chemical Hardness (η) | (IP - EA) / 2 | 1.5 - 2.0 |

Theoretical Electrochemistry and Redox Transformation Mechanisms

Computational methods can predict the electrochemical properties of molecules, such as their reduction and oxidation potentials. abechem.com This is often done by calculating the Gibbs free energy change for the redox reactions in a simulated solvent environment, often using a polarizable continuum model (PCM). nih.gov

For this compound, theoretical electrochemistry would aim to:

Predict Redox Potentials: Calculate the standard reduction and oxidation potentials. These values are critical for applications in organic electronics, as they must be matched with other materials in a device (e.g., electrodes, other organic layers). rsc.org The calculated potentials are often benchmarked against a reference electrode, such as Fc/Fc⁺. mdpi.commdpi.com

Elucidate Redox Mechanisms: Investigate the mechanism of electron transfer. For quinoxalines, reduction typically involves a one-electron transfer to form a radical anion. abechem.com Computational analysis can determine the localization of the extra electron in the reduced species by examining the spin density distribution, confirming that the quinoxaline moiety is the primary reduction center. abechem.com

Studies on related quinoxaline derivatives have shown a good correlation between computationally predicted reduction potentials and experimentally measured values from techniques like cyclic voltammetry. mdpi.commdpi.com

Photophysical and Spectroscopic Research on 2,3 Bis 3,5 Difluorophenyl Quinoxaline

Absorption Spectroscopy (UV-Vis) and Electronic Transitions in 2,3-Bis(3,5-difluorophenyl)quinoxaline Systems

The electronic absorption spectra of quinoxaline (B1680401) derivatives are characterized by transitions within their π-conjugated systems. byu.edu In solution, compounds similar to this compound typically exhibit absorption bands in the UV-Vis region corresponding to n-π* and π-π* electronic transitions. For instance, the UV-Vis spectrum of 6-methyl-2,3-diphenylquinoxaline (B3348229) shows transitions at approximately 347.5 nm (n-π) and 248.5 nm (π-π), which are indicative of the C=N and C=C chromophores within the molecule. vixra.org

Theoretical studies, such as those using Time-Dependent Density Functional Theory (TDDFT), help in the analysis and interpretation of these experimental UV-Vis absorption spectra. nih.govias.ac.in These computational methods can elucidate the nature of the electronic transitions and the effects of substituents on the absorption energies. nih.gov For quinoxaline derivatives, the introduction of electron-withdrawing groups, such as the fluorine atoms on the phenyl rings in this compound, can cause shifts in the absorption maxima. researchgate.net Specifically, difluoro-substitution in related 2,3-bis(5-arylthiophen-2-yl)quinoxaline systems has been shown to induce a bathochromic (red) shift in absorption maxima compared to unsubstituted analogues. researchgate.net This shift is attributed to the extension of the conjugation length and strong donor-acceptor interactions.

The absorption properties of these systems can be recorded in various solvents, such as tetrahydrofuran (B95107) (THF), to understand the molecule's behavior in different environments. researchgate.net The table below summarizes typical absorption data for related quinoxaline compounds.

| Compound | Solvent | Absorption Maxima (λ_max) | Reference |

| 6-methyl-2,3-diphenylquinoxaline | Not Specified | 248.5 nm, 347.5 nm | vixra.org |

| Dipyrrolo[1,2-a:2′,1′-c]quinoxaline derivative | THF | 322 nm, 275.5 nm, 252 nm, 243 nm | mdpi.com |

| Dipyrrolo[1,2-a:2′,1′-c]quinoxaline derivative | CH3CN | 322 nm, 269 nm, 251 nm, 242 nm | mdpi.com |

Photoluminescence and Emission Characteristics (Fluorescence, Phosphorescence, Thermally Activated Delayed Fluorescence)

Quinoxaline derivatives are known for their luminescence properties, which are highly dependent on their molecular structure. nih.govcardiff.ac.uk Upon excitation, these molecules can relax to the ground state via radiative pathways such as fluorescence and phosphorescence. The introduction of different substituents can tune the emission color and efficiency. For example, various quinoxaline-based compounds have been developed as deep blue light emitters. worktribe.com

A particularly significant area of research is Thermally Activated Delayed Fluorescence (TADF). researchgate.netrsc.org TADF materials can harvest triplet excitons and convert them to singlets through reverse intersystem crossing (RISC), leading to highly efficient emission. This process is facilitated by a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.orgrsc.org Quinoxaline-based molecules, with their inherent donor-acceptor structures, are excellent candidates for TADF emitters. researchgate.netrsc.org By carefully designing the donor and acceptor moieties, the frontier molecular orbitals (HOMO and LUMO) can be separated, leading to a small ΔEST. rsc.orgrsc.org For instance, TADF compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) have achieved small ΔEST values ranging from 0.07 to 0.15 eV. rsc.org This has led to the development of highly efficient Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org

The fluorescence emission of quinoxaline derivatives can be observed in both solution and solid states. researchgate.net The emission wavelength is influenced by the electronic nature of the substituents. For this compound, the electron-withdrawing difluorophenyl groups are expected to influence the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the emission wavelength and quantum yield. researchgate.net

| Compound Family | Emission Type | Key Feature | Application |

| Quinoxaline Derivatives | Deep Blue Fluorescence | High thermal stability, AIEE characteristics | OLEDs worktribe.comscholaris.ca |

| Donor-Acceptor Quinoxalines | Thermally Activated Delayed Fluorescence (TADF) | Small singlet-triplet energy splitting (ΔEST) | High-efficiency OLEDs researchgate.netrsc.org |

| 2-phenylfuro[2,3-b]quinoxaline-triphenylamine | Green Fluorescence | High photoluminescence quantum yield (up to 100%) | TADF-sensitized fluorescence OLEDs rsc.org |

| Dibenzo[f,h]pyrido[2,3-b]quinoxaline derivatives | Red/NIR TADF | Emission tuned by donor strength | Bioimaging, night-vision displays chemrxiv.org |

Solvent Effects and Halochromism in this compound Photophysics

The photophysical properties of quinoxaline derivatives can be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. mdpi.com In polar solvents, molecules with a significant change in dipole moment upon excitation often exhibit a shift in their emission spectra. For push-pull systems based on a quinoxaline acceptor, a positive solvatochromic behavior is often observed, with large bathochromic shifts in emission wavelength as the solvent polarity increases. researchgate.net This indicates a more polar excited state compared to the ground state, which is stabilized by polar solvents. researchgate.net

Halochromism, the change in color of a substance upon a change in pH, is another important characteristic of N-heteroaromatic compounds like quinoxalines. rsc.orgrsc.org The basic nitrogen atoms in the quinoxaline ring can be protonated by acids, leading to a perturbation of the electronic structure and a change in the absorption spectrum. rsc.org This response is often due to the activation of an intramolecular charge transfer (CT) absorption upon protonation. rsc.org π-conjugated structures with strong donor-acceptor characteristics tend to show a more pronounced halochromic effect. rsc.org The specific optical response can depend on the Brønsted acid used and the counter-ion structure. rsc.org

For this compound, the electron-withdrawing nature of the fluorine atoms would likely enhance the electron-accepting character of the quinoxaline core, potentially leading to pronounced solvatochromic and halochromic effects.

Aggregation-Induced Emission (AIE) Phenomena in Related Quinoxaline Systems

While many traditional fluorescent materials suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, some molecules exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE). scholaris.ca In AIE-active molecules, fluorescence is weak or non-existent in solution but becomes strong in the aggregated state. scholaris.ca This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. researchgate.net

Quinoxaline derivatives have been shown to exhibit AIE or a related phenomenon, Aggregation-Induced Enhanced Emission (AIEE). worktribe.comscholaris.caacs.org These properties are particularly valuable for applications in solid-state devices like OLEDs. worktribe.comscholaris.ca The introduction of bulky substituents, such as phenyl or pyrene (B120774) groups, at the 2 and 3 positions of the quinoxaline ring can induce a twisted molecular conformation. researchgate.netacs.org This twisting prevents close π-π stacking in the solid state, thus inhibiting ACQ and promoting AIE/AIEE. researchgate.net

In pyrrolidinylvinylquinoxaline derivatives, a strong fluorescence enhancement was observed in ethanol-water mixtures with high water content, which induced the formation of dye aggregates. acs.orgacs.org The size of the AIE effect was found to be dependent on the torsion angle of the substituents. acs.org For this compound, the bulky and twisted nature of the difluorophenyl groups could potentially lead to AIE characteristics by restricting intramolecular motion in the aggregated state.

Energy Transfer Mechanisms in this compound Containing Systems

Quinoxaline moieties can act as components in larger molecular systems designed for energy transfer processes. The efficiency of photoinduced energy transfer depends on factors such as the distance and orientation between the donor and acceptor units, as well as the nature of the connecting bridge.

In systems where two porphyrin units are linked by a quinoxaline-containing spacer, efficient energy transfer has been observed. rsc.org The study of such systems provides insights into the role of the bridge in mediating electronic interactions. For example, through-bond interactions via the quinoxaline linker have been found to be responsible for enhanced energy transfer rates. rsc.org Furthermore, in systems containing a free-base porphyrin donor and a gold(III) porphyrin acceptor linked by a biquinoxalinyl bridge, long-range photoinduced electron transfer was observed, leading to strong fluorescence quenching. rsc.org These findings are relevant for designing artificial photosynthetic systems and other optoelectronic devices.

In the context of TADF-sensitized fluorescence OLEDs, energy transfer plays a crucial role. rsc.org A TADF host can transfer its triplet energy to a fluorescent dopant, which then emits light. For efficient energy transfer and high device performance, the triplet energy level of the fluorescent dopant should be close to that of the TADF host to minimize energy loss. rsc.org

Spectroscopic Techniques for Structural Validation in Theoretical Studies (e.g., FTIR, NMR, Mass Spectrometry)

The synthesis and characterization of quinoxaline derivatives rely on a suite of spectroscopic techniques for structural validation. These experimental data are crucial for confirming the proposed molecular structures, which are often complemented by theoretical calculations. ias.ac.in

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of functional groups within the molecule. For quinoxaline derivatives, FTIR spectra show bands corresponding to C-H stretching of the aromatic rings (typically in the 3000-3100 cm⁻¹ region) and C-C stretching vibrations within the heterocyclic rings (1350-1600 cm⁻¹). sphinxsai.comscialert.net The FTIR spectrum of 2,3-diphenylquinoxaline (B159395), a closely related compound, has been documented and serves as a reference. nist.govresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton. rsc.orgnih.gov For example, in the ¹H NMR spectrum of 2,3-bis(4-bromophenyl)quinoxaline, the protons of the quinoxaline ring and the diphenyl rings appear as distinct signals in the aromatic region (7.4-8.2 ppm). researchgate.net These experimental shifts can be compared with theoretically predicted shifts from quantum chemical calculations to further validate the structure. ias.ac.in

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. rsc.org For newly synthesized quinoxaline derivatives, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which are essential for confirming the molecular formula. mdpi.comworktribe.com

The table below provides typical spectroscopic data for a related quinoxaline derivative.

| Technique | Compound | Observed Signals/Peaks | Reference |

| ¹H NMR | 2,3-bis(4-bromophenyl)quinoxaline | 8.18, 7.80 ppm (quinoxaline ring); 7.52, 7.42 ppm (diphenyl rings) | researchgate.net |

| ¹³C NMR | 1-(tetrazolo[1,5-a]quinoxalin-4-yl)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyrazolidine-3,5-dione | 37.2, 42.2, 115.3, 117.4, 118.4, 118.7, 119.5, 122.6, 129.6, 132.1, 132.4, 135.5, 136.3, 140.2, 145.2, 147.2, 172.6, 178.1 ppm | nih.gov |

| FTIR | Indeno quinoxaline derivative | 3063, 3038 cm⁻¹ (C-H stretch) | scialert.net |

| Mass Spec (ESI) | 2,3-dimethyl-quinoxaline derivative | m/z 225.10 (M+H)⁺ | niscpr.res.in |

Advanced Materials Applications of 2,3 Bis 3,5 Difluorophenyl Quinoxaline and Its Analogs

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The electron-deficient nature of the quinoxaline (B1680401) core, amplified by the presence of strongly electronegative fluorine atoms on the phenyl rings, makes 2,3-bis(3,5-difluorophenyl)quinoxaline and its analogs highly suitable for applications in organic light-emitting diodes (OLEDs). These materials are versatile, serving as electron transporters, hosts for phosphorescent emitters, and components of thermally activated delayed fluorescence (TADF) systems. Their tunable electronic properties allow for the development of efficient and stable electroluminescent devices.

Exciplex Formation and Charge Transport Phenomena in OLED Devices

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor, which is non-bonding in the ground state. bohrium.com In the context of OLEDs, exciplex formation is an intermolecular charge-transfer process that can be harnessed to achieve highly efficient light emission. bohrium.com The formation of an exciplex involves individual electron-donating (D) and electron-accepting (A) molecules, where the highest occupied molecular orbital (HOMO) is located on the donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. mdpi.com

The charge transport characteristics of these materials are also critical. The inherent electron-deficient nature of the quinoxaline core ensures efficient electron injection and transport, which helps in balancing the charge carrier (electron and hole) concentrations within the emitting layer. beilstein-journals.org This balance is essential for maximizing the recombination of excitons and, consequently, the light output of the OLED.

Role as Host Materials and Emitters for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), an emissive dopant (a phosphorescent metal complex) is dispersed within a host material. The host material's role is to facilitate charge transport and efficiently transfer energy to the phosphorescent guest. Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving high efficiency.

Quinoxaline derivatives have been successfully designed as acceptor moieties in bipolar host materials for highly efficient red PhOLEDs. scispace.com By combining a quinoxaline unit (acceptor) with a carbazole (B46965) unit (donor), researchers have created materials that balance carrier transport, leading to improved device performance. scispace.com For these hosts to be effective, their triplet energy must be higher than that of the phosphorescent dopant to ensure efficient and exothermic energy transfer.

Furthermore, quinoxaline-based compounds have been developed as emitters themselves, particularly for TADF-OLEDs. rsc.org By pairing a quinoxaline-based acceptor with various donor moieties like phenoxazine (B87303) or phenothiazine, TADF emitters with small ΔEST values (as low as 0.07 eV) have been synthesized. rsc.org These materials can achieve high external quantum efficiencies (EQE) and power efficiencies in OLEDs. For instance, an OLED using a PXZ-TTPZ emitter (a phenoxazine-donor and tetrahydrophenazine-acceptor compound) achieved a maximum EQE of 15.3% and a power efficiency of 41.0 lm W−1. rsc.org

| Material/System | Role | Max. EQE (%) | Power Efficiency (lm W-1) | Max. Luminance (cd m-2) | Emission Color |

|---|---|---|---|---|---|

| M1 Host with Ir(pq)2acac | Host | 14.66 | - | 28,619 | Red scispace.com |

| M2 Host with Ir(pq)2acac | Host | 15.07 | - | 28,818 | Red scispace.com |

| PXZ-TTPZ | Emitter | 15.3 | 41.0 | 36,480 | Green-Yellow rsc.org |

| PTZ-TTPZ | Emitter | 13.8 | 32.1 | 33,260 | Orange rsc.org |

| DMAC-TTPZ | Emitter | 13.1 | 31.1 | 28,890 | Green rsc.org |

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs) as Electron-Accepting Building Blocks

The strong electron-accepting properties of the difluorophenyl quinoxaline moiety make it a valuable building block for acceptor materials in organic photovoltaics (OPVs) and organic solar cells (OSCs). In the common bulk heterojunction (BHJ) architecture of OSCs, a blend of an electron-donating material and an electron-accepting material forms the active layer. The efficiency of these devices is highly dependent on the electronic properties and morphology of this donor-acceptor pair.

Donor-Acceptor Copolymers Incorporating Difluorophenyl Quinoxaline Units

Donor-acceptor (D-A) copolymers have emerged as a highly successful class of materials for OSCs. mdpi.com In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture creates a low bandgap material capable of absorbing a broad range of the solar spectrum and facilitates intramolecular charge transfer, which is the first step in generating free charge carriers.

The difluoroquinoxaline unit is an effective acceptor moiety for these copolymers. nih.govresearchgate.net Its strong electron-withdrawing nature helps to lower the LUMO energy level of the resulting polymer, which is crucial for achieving a high open-circuit voltage (Voc) in the solar cell. Furthermore, the introduction of fluorine atoms can influence the polymer's morphology and energy levels, often leading to improved device performance. rsc.org For example, D-A copolymers designed with a bithienyl-benzodithiophene (BDTT) donor unit and a difluoroquinoxaline (DFQ) acceptor unit have been synthesized. nih.gov By modifying the side chains on the DFQ unit, researchers were able to fine-tune the material's properties, leading to a power conversion efficiency (PCE) as high as 17.62% in a binary OSC. nih.gov This high efficiency was attributed to optimized molecular aggregation, favorable morphology, and balanced charge carrier mobilities. nih.gov

Charge Transfer Dynamics in Photovoltaic Applications

The fundamental process in an organic solar cell involves: 1) light absorption to create an exciton (B1674681) (a bound electron-hole pair), 2) exciton diffusion to a donor-acceptor interface, 3) charge transfer at the interface to separate the exciton into a free electron on the acceptor and a free hole on the donor, and 4) transport of these free charges to their respective electrodes.

The D-A structure incorporating difluorophenyl quinoxaline units is designed to optimize these processes. The strong electron-accepting character of the quinoxaline unit provides a significant driving force for charge transfer, promoting the efficient dissociation of excitons at the donor-acceptor interface. beilstein-journals.orgcase.edu The rate of this charge transfer is a critical parameter for device efficiency. uobaghdad.edu.iq Theoretical and experimental studies show that the energy level alignment between the donor and acceptor materials is key. The LUMO level of the quinoxaline-based acceptor must be appropriately positioned relative to the donor's LUMO to ensure efficient electron transfer. The fluorination of the phenyl groups further helps in tuning these energy levels to achieve optimal performance. rsc.org This strategic molecular engineering leads to reduced charge recombination and improved charge collection, ultimately resulting in higher power conversion efficiencies. nih.gov

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA cm-2) | FF (%) |

|---|---|---|---|---|---|

| PBDTT-DTFPQx | PC71BM | 7.2 | 0.87 | 11.4 | 73 rsc.org |

| PBQ6 | Y6 | 17.62 | - | - | 77.91 nih.gov |

| PBQ5 | Y6 | 15.55 | - | - | - nih.gov |

| P2 | PC71BM | 3.8 | 0.88 | 9.1 | 48 rsc.org |

| PBDTT-EFQx | PC71BM | 6.8 | - | - | - nih.gov |

Chemical Sensors and Sensing Mechanisms

Quinoxaline derivatives are widely investigated for their application as chemical sensors due to their useful and tunable optical properties. mdpi.com They can be functionalized with various substituents to create "push-pull" molecules that exhibit changes in their absorption (colorimetric) or emission (fluorometric) spectra upon interaction with a specific analyte. mdpi.com This response forms the basis of their sensing mechanism.

Analogs of this compound have been developed as chemosensors for a range of targets, including metal ions, changes in pH, and nitroaromatic compounds. The sensing mechanism typically involves a specific interaction, such as coordination or a chemical reaction, between the quinoxaline-based sensor molecule and the analyte. This interaction alters the electronic structure of the sensor, leading to a detectable change in its photophysical properties.

For instance, a quinoxaline mono-Schiff base was designed as a fluorescent and colorimetric chemosensor for silver ions (Ag+). nih.gov The binding of Ag+ to the sensor molecule was confirmed by various spectroscopic methods and could be observed through a visual color change as well as shifts in its absorption and emission spectra. nih.gov Similarly, amino-substituted quinoxalines have been developed as dual optical sensors for measuring pH in aqueous solutions. mdpi.com Protonation and deprotonation of the amino groups in response to pH changes alter the intramolecular charge transfer characteristics of the molecule, resulting in shifts of both absorption and emission bands. mdpi.com Other modified quinoxaline fluorophores have shown a fluorescent response to nitroaromatic compounds, which are common components of explosives. researchgate.net

| Sensor Type | Target Analyte | Sensing Method | Key Observation |

|---|---|---|---|

| Aminoquinoxaline QC1 | pH (acidic) | Colorimetric & Fluorescent | Shifts in absorption and emission bands with pH change. mdpi.com |

| Quinoxaline Schiff Base | Ag+ ions | Colorimetric & Fluorescent | Visual color change and spectral shifts upon binding Ag+. nih.gov |

| Pyrene-containing Quinoxaline | Nitroaromatic Compounds | Fluorescent | Changes in fluorescence in the presence of the analyte. researchgate.net |

| Dipyrido-annelated Quinoxaline | Metal Cations | Fluorescent | Changes in fluorescence in the presence of metal cations. researchgate.net |

pH Sensing and Halochromic Response

Quinoxaline derivatives are notable for their halochromic properties, meaning they change color in response to a change in pH. This characteristic is rooted in the protonation and deprotonation of the nitrogen atoms within the quinoxaline ring, which alters the electronic structure and, consequently, the absorption and emission of light. This phenomenon has been harnessed to develop optical pH sensors.

One study detailed a quinoxaline-based probe, designated Q1, which was designed with a donor-acceptor (D-A) structure. This probe demonstrates both colorimetric and fluorometric changes upon protonation in dichloromethane. The addition of trifluoroacetic acid (TFA) led to observable shifts in its UV-vis absorption spectrum, indicating the protonation of the quinoxaline nitrogen atoms. This protonation resulted in the appearance of a new emission peak at 515 nm. The process was found to be reversible with the addition of a base like triethylamine (B128534) (TEA), restoring the original optical properties. Such reversibility is a crucial feature for reusable pH sensors.

Another line of research has focused on developing pH indicators for acidic aqueous solutions (pH 1–5) using a push-pull quinoxaline derivative known as QC1. In this molecule, two electron-donating (3-aminopropyl)amino substituents are attached to the electron-deficient quinoxaline core. These aminopropyl groups are mostly protonated in aqueous solutions below pH 8, which not only makes the compound water-soluble but also sensitive to pH changes in the acidic range. This dual optical chemosensor exhibits shifts in both its absorption and emission bands in response to pH changes, allowing for both colorimetric and fluorescent detection. Notably, the spectral changes are significant enough to be observed by the naked eye, facilitating rapid, semi-quantitative analysis without sophisticated instrumentation. The presence of common metal cations does not interfere with the sensor's response.

The halochromic response is not limited to simple molecules. Coordination polymers incorporating a pH-sensitive triarylmethane dye have been synthesized, demonstrating that the halochromic properties of the organic linker can be imparted to the bulk material. These materials exhibit reversible color changes in the presence of acid vapors, opening up possibilities for solid-state pH sensing applications.

Table 1: Photophysical Data for Aminoquinoxaline QC1 and Reference Compounds in Chloroform Solution

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φem) |

|---|---|---|---|---|

| QC1 | 358, 404 | 454 | 21,000 (at 404 nm) | 0.35 |

| QMe | 308, 316 | 329 | 8,900 (at 316 nm) | 0.003 |

| QAr | 330, 412 | 473 | 43,000 (at 412 nm) | 0.38 |

| QArN | 322, 400 | 458 | 21,000 (at 400 nm) | 0.08 |

Data sourced from MDPI

Anion Recognition and Fluoroionophores

The electron-deficient nature of the quinoxaline ring system makes its derivatives suitable candidates for the development of anion sensors, particularly fluoroionophores, which signal the presence of an anion through a change in fluorescence. The sensing mechanism often relies on the modulation of the electronic properties of the quinoxaline core upon interaction with an anion.

One effective strategy for designing such sensors involves the protonation of a quinoxaline derivative to generate a luminescent species. For instance, the protonation of 2,3-dipyridin-2-ylquinoxaline results in a significant conformational change and alters its electronic properties, rendering it luminescent. This luminescence can then be quenched by the presence of various biologically and commercially relevant anions. The quenching process occurs because the anion interacts with the protonated, electron-deficient quinoxaline derivative, leading to a non-radiative decay pathway for the excited state.

Quinoxaline-based chromophores have been explored as anion sensors in various contexts. For example, a bisquinoxaline amidothiourea-based sensor has been reported. The design of these molecules typically incorporates a receptor unit that can bind to the target anion, which is electronically coupled to the quinoxaline fluorophore. The binding event then triggers a change in the photophysical properties of the quinoxaline unit, such as a shift in the emission wavelength or a change in the fluorescence intensity.

The development of these sensors is significant for applications in environmental monitoring, biological imaging, and clinical diagnostics, where the detection of specific anions is crucial. The tunability of the quinoxaline structure allows for the design of sensors with high selectivity and sensitivity for particular anions.

Conjugated Polymers and Semiconductors for Organic Electronics

The electron-accepting nature of the quinoxaline moiety makes it a valuable building block for the synthesis of donor-acceptor (D-A) type conjugated polymers. These materials are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The incorporation of the quinoxaline unit into a polymer backbone allows for the tuning of the material's electronic and optical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the optical band gap.

A novel D-A polymer, PQ1, was synthesized by coupling a quinoxaline unit (the acceptor) with indacenodithiophene (IDT), an electron-rich donor unit. The resulting polymer exhibited a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport within the molecules. The HOMO and LUMO energy levels of PQ1 were calculated to be -5.24 eV and -2.20 eV, respectively, resulting in a band gap of 3.04 eV. The significant red-shift observed in the UV-vis spectrum upon polymerization confirmed the strong ICT interaction.

In another study, a series of soluble poly[quinacridone-alt-quinoxaline] polymers (PQCQx, PQCTQx, and PQCTPz) were synthesized. These polymers were designed as donor materials for organic photovoltaics. Their optical band gaps ranged from 1.82 to 1.97 eV, and their HOMO and LUMO levels were in the range of -5.32 to -5.46 eV and -3.40 to -3.50 eV, respectively. When a bulk-heterojunction solar cell was fabricated using PQCTQx as the donor and a fullerene derivative (PC71BM) as the acceptor, it achieved a power conversion efficiency (PCE) of 3.6%.

Furthermore, a wide-bandgap conjugated polymer, PNQx-2F2T, based on a ring-fused quinoxalino[6,5-f]quinoxaline unit, was developed for use in both fullerene and non-fullerene polymer solar cells. This polymer demonstrated intense light absorption and favorable frontier molecular orbital energy levels. The resulting solar cells achieved PCEs of up to 7.9% with a fullerene acceptor and 7.5% with a non-fullerene acceptor. The performance of these devices was found to be influenced by the molecular weight of the polymer.

The versatility of quinoxaline derivatives extends to their use as n-type semiconductors in OFETs and as electron-transporting materials in various organic electronic devices. Their strong electron-accepting ability facilitates efficient electron injection and transport. The ongoing research in this area focuses on designing new quinoxaline-based polymers with optimized properties to further enhance the performance of organic electronic devices.

Table 2: Properties of Quinoxaline-Based Conjugated Polymers for Organic Electronics

| Polymer | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Application | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|---|---|

| PQ1 | Indacenodithiophene (IDT) | Quinoxaline | -5.24 | -2.20 | 3.04 | OFET | N/A |

| PQCQx | Quinacridone | Quinoxaline | -5.46 | -3.50 | 1.96 | OPV | N/A |

| PQCTQx | Quinacridone | Quinoxaline | -5.32 | -3.50 | 1.82 | OPV | 3.6 |

| PNQx-2F2T | Quinoxalino[6,5-f]quinoxaline | Thiophene | N/A | N/A | N/A | PSC | 7.9 (withPCBM), 7.5 (with IT-M) |

Data sourced from multiple scientific publications.

In Vitro Biological Mechanism and Interaction Studies of Quinoxaline Derivatives Focus on Structure Activity Relationships Relevant to 2,3 Bis 3,5 Difluorophenyl Quinoxaline

DNA Interaction Studies and Binding Mechanisms (e.g., intercalation, cleaving agents)

Quinoxaline (B1680401) derivatives are well-recognized for their ability to interact with DNA, a mechanism that underpins the cytotoxic and antimicrobial properties of many compounds in this class. The planar aromatic structure of the quinoxaline ring system is a key feature that facilitates non-covalent interactions with the DNA double helix.

One of the primary mechanisms of DNA interaction for planar aromatic molecules is intercalation , where the compound inserts itself between the base pairs of the DNA strand. This mode of binding is characteristic of quinoxaline antibiotics like echinomycin, which can bis-intercalate, meaning two quinoxaline moieties from one molecule can insert at two different sites on the DNA. nih.gov For simpler, synthetic monoquinoxaline scaffolds, the ability to intercalate is highly dependent on the nature of the substituents. Studies have shown that for a molecule to be an effective DNA intercalator, it generally requires a planar polyaromatic chromophore. researchgate.net Molecular docking studies suggest that the quinoxaline ring can be sandwiched between DNA base pairs, leading to structural distortions of the DNA helix that can interfere with replication and transcription processes. nih.gov

The structure-activity relationship (SAR) for DNA intercalation reveals the importance of side chains. For instance, research on indolo[2,3-b]quinoxaline derivatives showed that compounds with a dimethylaminoethyl side chain bind strongly to DNA, whereas those with a morpholinoethyl side chain exhibit weaker interactions. mdpi.com In some 6-nitroquinoxaline (B1294896) derivatives, a benzyl (B1604629) group was found to act as a unique "intercalation switch," enabling a two-step binding process where an initial non-intercalative binding event is followed by the intercalation of the quinoxaline core. nih.gov This suggests that the substituents on the core, such as the 3,5-difluorophenyl groups in 2,3-Bis(3,5-difluorophenyl)quinoxaline, would play a critical role in modulating DNA binding affinity and mechanism.

Beyond intercalation, some quinoxaline derivatives can act as DNA cleaving agents . Quinoxaline 1,4-di-N-oxides, for example, can be enzymatically reduced under hypoxic (low-oxygen) conditions, a state common in solid tumors, to generate radical species that lead to DNA strand breaks. nih.gov This redox-activated mechanism provides a basis for hypoxia-selective cytotoxicity. Furthermore, many potent quinoxaline-based anticancer agents function as dual DNA intercalators and topoisomerase II inhibitors . nih.govcardiff.ac.uk Topoisomerases are crucial enzymes that manage the topological state of DNA. By stabilizing the transient DNA-topoisomerase II covalent complex, these inhibitors lead to the accumulation of permanent DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis). nih.govcardiff.ac.uk

Enzyme Inhibition Mechanisms (e.g., Kinase inhibitors)

A predominant mechanism of action for many biologically active quinoxaline derivatives is the inhibition of protein kinases. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The quinoxaline scaffold has proven to be a versatile template for designing selective ATP-competitive kinase inhibitors. nih.gov

The 2,3-diarylquinoxaline framework, to which this compound belongs, has been identified as a promising starting point for the development of inhibitors for several key kinases. Research has identified 2,3-diphenylquinoxaline (B159395) as a lead compound for inhibiting Akt kinases (also known as Protein Kinase B), which are central nodes in cell survival and proliferation pathways. nih.gov Similarly, quinoxalinone derivatives have been identified as potent dual inhibitors of Janus kinases JAK2 and JAK3, which are implicated in lymphoid-derived diseases and leukemia. cardiff.ac.uk

Other important kinase targets for quinoxaline-based inhibitors include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netaustinpublishinggroup.com VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis. Several series of quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. researchgate.netbiorxiv.org The structure-activity relationship for these inhibitors often highlights the importance of specific substitution patterns on both the quinoxaline core and the appended aryl groups to achieve high affinity for the ATP-binding pocket of the kinase. austinpublishinggroup.com For this compound, the electron-withdrawing difluoro substitutions on the phenyl rings are expected to significantly influence its binding affinity and selectivity profile against a panel of kinases.

Molecular docking and other in silico methods are invaluable tools for understanding how quinoxaline derivatives interact with their protein targets at a molecular level and for guiding the design of more potent and selective inhibitors. nih.gov These computational techniques predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the interaction.

For quinoxaline-based kinase inhibitors, docking studies consistently show that the core heterocycle binds within the ATP-binding pocket, often forming key hydrogen bonds with the "hinge region" of the kinase domain. researchgate.net This region connects the N- and C-terminal lobes of the kinase and is a critical anchoring point for ATP and competitive inhibitors. For example, docking studies of a potent 3-methylquinoxaline derivative in the VEGFR-2 active site showed the quinoxaline moiety occupying the hinge region and forming multiple hydrophobic interactions with residues such as Leu1033, Phe916, and Leu838. researchgate.net

The aryl groups at the 2 and 3 positions typically extend into other pockets of the active site, where they can form additional hydrophobic, pi-pi stacking, or electrostatic interactions, thereby enhancing binding affinity and contributing to inhibitor selectivity. researchgate.netnih.gov A study on 2,3-diphenylquinoxaline derivatives as tubulin inhibitors revealed through molecular docking that substitutions on the phenyl rings were crucial for activity. The results indicated that compounds with electron-donating groups on the phenyl rings and electron-withdrawing groups on the quinoxaline core were the most active inhibitors. nih.gov This provides a relevant framework for understanding the potential interactions of this compound, where the difluoro groups act as strong electron-withdrawing substituents on the phenyl rings, which could modulate its interaction with kinase or other protein targets.

| Target Protein | Quinoxaline Scaffold | Key Interactions Predicted by Docking | Reference |

| VEGFR-2 | 3-Methylquinoxaline | Quinoxaline moiety in hinge region (hydrophobic interactions with Leu1033, Phe916, Leu838). Phenyl group forms hydrophobic bonds with Val914, Cys1043. | researchgate.net |

| β-Tubulin | 2,3-Diphenylquinoxaline | Interaction with the colchicine (B1669291) binding site. Activity influenced by electronic nature of substituents on phenyl rings and quinoxaline core. | nih.gov |

| JAK2 | Quinoxalinone | Hydroxyl group forms hydrogen bonds in the hinge region with residues S936 and R938. | cardiff.ac.uk |

| PI3K/mTOR | General Quinoxalines | Formation of conventional hydrogen bonds within the active site. | nih.gov |

Receptor Antagonism and Agonism: Mechanistic Insights

The quinoxaline core is also a key structural motif in compounds designed to act as antagonists at certain neurotransmitter receptors, particularly the ionotropic glutamate (B1630785) receptors AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate). nih.govnih.gov These receptors are crucial for excitatory synaptic transmission in the central nervous system, and their overactivation (excitotoxicity) is implicated in various neurological disorders.

Much of the research in this area has focused on quinoxaline-2,3-dione derivatives. Compounds such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) were among the first potent and selective competitive AMPA receptor antagonists discovered. nih.gov Mechanistically, these compounds compete with the endogenous ligand glutamate for binding to the receptor, thereby preventing ion channel opening and neuronal depolarization. Further studies revealed that these molecules also act as antagonists at the glycine (B1666218) co-agonist site of the NMDA receptor, giving them a dual-action profile. nih.gov

Structure-activity relationship studies have shown that the quinoxaline-2,3-dione moiety is critical for high affinity at these receptors. nih.gov Substitutions on the benzene (B151609) portion of the quinoxaline ring are used to modulate potency, selectivity, and pharmacokinetic properties like solubility. cardiff.ac.uknih.gov For example, the development of 5-phosphonomethylquinoxaline-2,3-dione derivatives led to potent NMDA antagonists with selectivity for specific NMDA receptor subunit compositions (e.g., preference for 1A/2A over 1A/2B). nih.gov

While the quinoxaline-2,3-dione scaffold is well-established in the field of glutamate receptor antagonism, there is less specific information available regarding the receptor agonist or antagonist activity of 2,3-diarylquinoxalines like this compound. The significant structural difference—the absence of the dione (B5365651) oxygens and the presence of two large aryl substituents—means that their receptor interaction profile cannot be directly extrapolated from the dione series.

In Vitro Anti-Microbial Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

The quinoxaline scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and mycobacteria. nih.govnih.gov The mechanism of action can vary but often involves interaction with key biological processes such as DNA synthesis, as seen with natural antibiotics like echinomycin, which inhibits the growth of Gram-positive bacteria. nih.gov

Synthetic quinoxaline derivatives have been extensively explored for their antimicrobial potential. The structure-activity relationship is critical, with the nature and position of substituents on the quinoxaline ring system heavily influencing the potency and spectrum of activity. nih.gov For instance, in a series of 2,3-bis(halomethyl)quinoxaline derivatives, the electrophilicity of the halomethyl groups was found to play an important role in the antimicrobial effect. nih.gov

Quinoxaline 1,4-di-N-oxides represent a particularly important class with potent antimicrobial properties. nih.govnih.gov Their mechanism is often linked to their ability to be reduced within the microbial cell, generating reactive oxygen species and causing DNA damage, which induces the SOS response in bacteria. mdpi.com This class of compounds has shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov The design of hybrids combining the quinoxaline 1,4-di-N-oxide scaffold with other known antitubercular pharmacophores has led to compounds with high efficacy. nih.gov

Recent research has highlighted the potent activity of 2,3-diarylquinoxaline derivatives against clinically important Gram-positive pathogens, including multidrug-resistant strains. A study on 2,3-bis(phenylamino) quinoxaline derivatives, which are structurally analogous to this compound, demonstrated significant antibacterial activity against a wide range of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis isolates. cardiff.ac.uknih.gov

Notably, two compounds from this series showed potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L. cardiff.ac.uknih.gov This activity was comparable or superior to that of several frontline antibiotics like vancomycin (B549263) and linezolid (B1675486) against the same clinical isolates. nih.gov The selective potent activity against Gram-positive bacteria suggests a specific mechanism of action that is less effective against Gram-negative organisms, which possess an outer membrane that can act as a permeability barrier. nih.gov While the precise molecular target for this class of compounds is not yet fully elucidated, their efficacy against resistant strains suggests a mechanism of action different from that of existing antibiotics. nih.gov

| Compound Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

| 2,3-bis(phenylamino) quinoxalines | S. aureus (including MRSA) | 0.25 - 1 mg/L | cardiff.ac.uknih.gov |

| E. faecalis (including VRE) | 0.25 - 1 mg/L | cardiff.ac.uknih.gov | |

| E. faecium (including VRE) | 0.25 - 1 mg/L | cardiff.ac.uknih.gov | |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Gram-positive strains, Mycobacteria | High activity, enhanced by halogen substitution on quinoxaline ring | mdpi.com |

| 2,3-bis(bromomethyl)quinoxalines | Gram-positive bacteria | High activity from 6-trifluoromethyl derivative | biorxiv.org |

| Gram-negative bacteria | Limited activity | biorxiv.org |

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov Targeting biofilm formation is a promising strategy to combat persistent and chronic bacterial infections. Quinoxaline derivatives have emerged as potential agents for inhibiting and dispersing bacterial biofilms. nih.govresearchgate.net

The mechanisms by which these compounds interfere with biofilms can include the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like biofilm formation. nih.gov A study on alkyl-quinoxalin-2(1H)-one derivatives demonstrated their ability to significantly reduce biofilm formation in Aeromonas caviae by acting as anti-QS molecules. nih.gov

More directly relevant to the 2,3-diaryl class, the same 2,3-bis(phenylamino) quinoxaline derivatives that showed potent bactericidal activity were also found to be effective at preventing biofilm formation by S. aureus and E. faecalis. cardiff.ac.uknih.govresearchgate.net This dual action—killing planktonic (free-swimming) bacteria and preventing the formation of resilient biofilm communities—makes these compounds particularly promising as novel antibacterial agents. Their ability to inhibit biofilms at sub-MIC concentrations suggests a mechanism that may be distinct from their bactericidal action, possibly involving interference with adhesion, matrix production, or regulatory pathways controlling the biofilm lifestyle. nih.govresearchgate.net

In Vitro Anti-Cancer Mechanisms and Cellular Pathway Modulation

Quinoxaline derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as anti-cancer agents. Their mechanism of action is often multifaceted, involving the modulation of various cellular signaling pathways crucial for cancer cell proliferation, survival, and division.

Many quinoxaline derivatives function as competitive inhibitors of protein kinases by targeting the adenosine (B11128) triphosphate (ATP) binding site. nih.gov This inhibition disrupts signaling cascades that are frequently dysregulated in cancer. Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Janus kinases (JAKs). nih.govnih.gov By blocking these pathways, quinoxaline compounds can effectively halt tumor angiogenesis and cell growth. For instance, certain derivatives have demonstrated potent inhibitory activity against VEGFR-2, a critical mediator of angiogenesis. nih.gov Similarly, inhibition of the JAK/STAT signaling pathway, which is often overactive in hematological malignancies, has been observed with quinoxalinone derivatives, leading to the suppression of downstream signaling and induction of apoptosis. nih.gov

Beyond kinase inhibition, another prominent anti-cancer mechanism for the 2,3-diphenylquinoxaline scaffold is the disruption of microtubule dynamics. nih.gov These derivatives can act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. nih.gov This interference with the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis. nih.govnih.gov The induction of apoptosis is a common endpoint for the cytotoxic activity of quinoxalines and has been confirmed through observations of nuclear disintegration and chromatin fragmentation in treated cancer cells. nih.govrsc.org

The cytotoxic effects of various quinoxaline derivatives have been evaluated across a range of human cancer cell lines. While specific data for this compound is not prominently available in the reviewed literature, studies on structurally related compounds provide insight into the potential activity. The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Derivatives of 2,3-diphenylquinoxaline have been synthesized and tested against cell lines such as MCF-7 (human breast adenocarcinoma), AGS (gastric adenocarcinoma), and HT-29 (colorectal adenocarcinoma). nih.gov Other quinoxaline derivatives have shown potent activity against HeLa (cervical cancer), HepG2 (liver hepatocellular carcinoma), HCT116 (colon carcinoma), and A549 (lung cancer) cell lines. nih.govmdpi.comnih.gov For example, certain quinoxaline-based compounds exhibited IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines. mdpi.com The cytotoxic activity is often dose-dependent and can vary significantly based on the specific substitutions on the quinoxaline and phenyl rings. nih.gov

The table below summarizes the reported in vitro cytotoxic activities of several quinoxaline derivatives against common cancer cell lines, providing a comparative context for the potential efficacy of compounds within this chemical class.

| Compound Series | Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline-Coumarin Hybrids | MALME-M (Melanoma) | >55% GI | mdpi.com |

| Triazole-Quinoxaline Derivatives | THP-1 (Leukemia) | 1.6 | mdpi.com |

| Ester/Amide Quinoxalines | HeLa (Cervical) | 0.126 | mdpi.com |

| Ester/Amide Quinoxalines | SMMC-7721 (Hepatoma) | 0.071 | mdpi.com |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamides | HCT116 (Colon) | 2.5 - 8.4 | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamides | HepG2 (Liver) | >50 | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamides | MCF-7 (Breast) | >50 | nih.gov |

| 3-(quinoxalin-3-yl) prop-2-ynyl derivatives | A549 (Lung) | Pronounced Inhibition | nih.gov |

| 3-(quinoxalin-3-yl) prop-2-ynyl derivatives | HeLa (Cervical) | Cytotoxic | nih.gov |

| 3-(quinoxalin-3-yl) prop-2-ynyl derivatives | MCF-7 (Breast) | Cytotoxic | nih.gov |

GI: Growth Inhibition

Structure-Activity Relationship (SAR) Studies for Biological Effects of Quinoxaline Derivatives

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure and any appended rings. Structure-Activity Relationship (SAR) studies aim to elucidate these dependencies to guide the design of more potent and selective compounds.

For 2,3-diarylquinoxaline derivatives, the substituents on the phenyl rings at positions 2 and 3 are critical determinants of activity. One study focused on 2,3-diphenylquinoxalines as tubulin inhibitors found that compounds with electron-donating functionalities on the phenyl rings were particularly active. nih.gov Conversely, another study reported that for a series of quinoxaline-coumarin hybrids, an electron-withdrawing group like chlorine (Cl) on the aromatic rings produced higher activity than a bromine (Br) atom or an electron-releasing methyl (CH₃) group. mdpi.com A separate investigation noted that replacing an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing fluorine (F) atom led to a decrease in activity. mdpi.com These seemingly contradictory findings highlight that the influence of a substituent is highly context-dependent, relying on the specific molecular scaffold and the biological target.

The substitution pattern on the core quinoxaline ring also plays a crucial role. For 2,3-diphenylquinoxaline derivatives targeting tubulin, the presence of electron-withdrawing groups at position 6 of the quinoxaline ring was found to enhance potency. nih.gov

The inclusion of fluorine atoms in medicinal chemistry is a well-established strategy to enhance pharmacological properties. unilag.edu.ngtandfonline.com Fluorine's high electronegativity and small size can alter a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which can enhance membrane permeability. tandfonline.com Furthermore, the carbon-fluorine bond can participate in favorable interactions with biological targets, potentially increasing binding affinity. tandfonline.commdpi.com In the context of this compound, the presence of two highly electronegative fluorine atoms on each phenyl ring would create significant electron-deficient regions. Based on the varied SAR findings, this substitution pattern could either enhance or decrease cytotoxic activity depending on the specific mechanism of action and the topology of the target's binding site. The 3,5-difluoro substitution pattern would also significantly increase the metabolic stability of the phenyl rings, potentially leading to a more favorable pharmacokinetic profile.

Emerging Research Directions and Future Perspectives for 2,3 Bis 3,5 Difluorophenyl Quinoxaline

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The traditional synthesis of 2,3-diarylquinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, often requiring harsh conditions such as high temperatures and the use of strong acid catalysts in organic solvents. nih.gov For 2,3-Bis(3,5-difluorophenyl)quinoxaline, this would involve the reaction of o-phenylenediamine (B120857) with 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039). However, contemporary research is heavily focused on developing more sustainable and efficient "green chemistry" approaches. ijiset.com

Future synthetic strategies are moving away from conventional methods towards more environmentally benign alternatives that offer higher yields, shorter reaction times, and easier work-up procedures. ijiset.comudayton.edu Key areas of development include:

Hydrothermal Synthesis (HTS): This method utilizes high-temperature water as the reaction medium, eliminating the need for toxic organic solvents. menchelab.comresearchgate.net HTS has been successfully applied to produce various 2,3-diarylquinoxalines with high yields in reaction times as short as ten minutes. menchelab.comresearchgate.net This approach is particularly promising as water is the most sustainable solvent, and the process can sometimes proceed without any added catalyst. menchelab.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. udayton.edu For quinoxaline (B1680401) synthesis, it offers a solvent-free method that can be completed in minutes, providing high yields and minimizing waste. ijiset.comudayton.edu